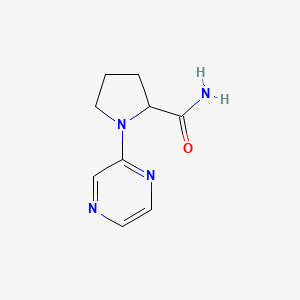

1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

1-pyrazin-2-ylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c10-9(14)7-2-1-5-13(7)8-6-11-3-4-12-8/h3-4,6-7H,1-2,5H2,(H2,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIHAUNRRHAUQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CN=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Pyrrolidine Pyrazine Carboxamide Systems

Synthetic Routes for the Pyrrolidine (B122466) Core Integration

The pyrrolidine ring is a prevalent scaffold in many biologically active compounds, and its synthesis with controlled stereochemistry is a cornerstone of modern organic chemistry. mdpi.com

Enantioselective Synthesis of Pyrrolidine-2-carboxamide (B126068) Precursors

The enantioselective synthesis of pyrrolidine-2-carboxamide precursors is crucial for obtaining the desired stereoisomer of the final product. A common and effective strategy is to utilize chiral starting materials, such as the amino acid L-proline. This approach ensures that the stereocenter at the 2-position of the pyrrolidine ring is set from the outset.

One established method involves the direct amidation of N-protected L-proline. The protection of the nitrogen atom, often with groups like benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc), prevents unwanted side reactions and allows for the selective formation of the amide bond at the carboxylic acid functionality. Subsequent deprotection yields the chiral pyrrolidine-2-carboxamide precursor.

Alternatively, enzymatic resolutions can be employed to separate racemic mixtures of pyrrolidine-2-carboxamide derivatives, providing access to enantiomerically pure compounds. These biocatalytic methods offer high selectivity and operate under mild reaction conditions, making them an attractive green alternative to traditional chemical resolutions.

Formation of the Pyrrolidine Ring System with Controlled Stereochemistry

When a pre-existing chiral pyrrolidine starting material is not used, the formation of the pyrrolidine ring itself must be conducted with high stereocontrol. Several powerful synthetic strategies have been developed to achieve this.

One of the most widely used methods is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. The stereochemical outcome of this reaction can be controlled by the geometry of the alkene and the nature of the substituents on the azomethine ylide. Chiral catalysts or auxiliaries can be employed to induce enantioselectivity in these cycloadditions, leading to the formation of highly functionalized pyrrolidines with multiple stereocenters.

Intramolecular cyclization reactions are another powerful tool for the stereocontrolled synthesis of pyrrolidines. For instance, the cyclization of an appropriately substituted amino-alkene or amino-alkyne can be triggered by a variety of reagents and catalysts. The stereochemistry of the newly formed ring is often dictated by the stereocenters already present in the acyclic precursor, allowing for a high degree of stereochemical transfer.

The following table provides representative examples of catalysts and conditions used in the stereoselective synthesis of pyrrolidine rings, which are foundational for constructing the target molecule.

| Catalyst/Method | Substrate Type | Key Features | Reference |

| Chiral Phosphoric Acid | Imines and Alkenes | Brønsted acid catalysis, high enantioselectivity | N/A |

| Silver (I) Catalysis | Azomethine Ylides | Lewis acid catalysis, control of diastereoselectivity | N/A |

| Organocatalysis (e.g., Proline derivatives) | Aldehydes and Nitroalkenes | Asymmetric Michael addition followed by cyclization | N/A |

Strategies for Pyrazine (B50134) Moiety Introduction

Once the chiral pyrrolidine-2-carboxamide core is secured, the next critical step is the introduction of the pyrazine moiety. This is typically achieved through the formation of a robust amide or carbon-nitrogen bond.

Amidation Reactions for Pyrazine-2-carboxamide Formation

The most direct method for the synthesis of 1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide involves the amidation reaction between a pyrazine derivative and the pyrrolidine-2-carboxamide. A common approach is the reaction of pyrazine-2-carboxylic acid with the pyrrolidine precursor. To facilitate this reaction, the carboxylic acid is often activated.

Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are frequently used to promote the formation of the amide bond under mild conditions. rjpbcs.com An alternative is the conversion of the pyrazine-2-carboxylic acid to its more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the amine. nih.gov

The table below summarizes common coupling agents used in amidation reactions relevant to the synthesis of pyrazine carboxamides.

| Coupling Reagent | Additive | Solvent | Key Advantages |

| EDCI | HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | Mild conditions, high yields, low racemization |

| HATU | N/A | DMF | High efficiency, rapid reactions |

| Thionyl Chloride | N/A | Toluene | Forms highly reactive acyl chloride, cost-effective |

Coupling Reactions Involving Pyrazine-2-amine or Pyrazine-2-carboxylic Acid Derivatives

An alternative strategy for introducing the pyrazine moiety involves a coupling reaction between a functionalized pyrazine and the pyrrolidine-2-carboxamide. For instance, a nucleophilic aromatic substitution (SNAr) reaction can be employed. In this scenario, a pyrrolidine-2-carboxamide can displace a leaving group, such as a halogen, from an activated pyrazine ring. For example, 2-chloropyrazine (B57796) or 2-bromopyrazine (B1269915) can react with the nitrogen atom of the pyrrolidine ring, often in the presence of a base, to form the desired C-N bond. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another powerful method. This reaction allows for the coupling of a pyrazine halide or triflate with the pyrrolidine-2-carboxamide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This method is highly versatile and tolerates a wide range of functional groups.

Advanced Synthetic Methodologies

Furthermore, the use of flow chemistry is gaining traction in the synthesis of heterocyclic compounds. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. These advanced techniques hold promise for the scalable and sustainable production of this compound and its derivatives.

Catalytic Approaches in C-N Bond Formation (e.g., Transition Metal-Catalyzed Coupling)

The crucial carbon-nitrogen (C-N) bond that links the pyrazine and pyrrolidine rings is a key synthetic challenge. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of such bonds, offering significant advantages over classical methods in terms of efficiency, scope, and functional group tolerance. researchgate.net

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and is highly applicable to the synthesis of this compound and its analogs. wikipedia.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. wikipedia.org In the context of the target molecule, this would typically involve the reaction of a halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) with pyrrolidine-2-carboxamide. researchgate.net The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the palladium(0) catalyst. wikipedia.org

Several generations of catalyst systems have been developed for the Buchwald-Hartwig amination, each with improved scope and milder reaction conditions. The use of sterically hindered phosphine ligands, such as those from the Buchwald and Hartwig groups, has been instrumental in the success of these reactions, allowing for the coupling of a wide variety of amines and aryl halides. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP and DPPF has proven effective for the coupling of primary amines. wikipedia.org Microwave-assisted Buchwald-Hartwig reactions have also been shown to significantly reduce reaction times, from hours to minutes, while achieving moderate to excellent yields. nih.gov

While direct coupling of pyrrolidine-2-carboxamide with a halopyrazine is a viable strategy, an alternative approach involves the coupling of a protected pyrrolidine derivative followed by deprotection and amidation. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on either ring. The versatility of the Buchwald-Hartwig amination makes it a preferred method for constructing the core structure of these compounds in many synthetic campaigns. researchgate.nettandfonline.com

Green Chemistry Principles in Synthesis Optimization

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign manufacturing processes. ucl.ac.ukwhiterose.ac.uk The synthesis of pyrrolidine-pyrazine carboxamide systems can be optimized by incorporating several of these principles, including the use of biocatalysis, safer solvents, and energy-efficient reaction conditions.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. For the synthesis of pyrazinamide (B1679903) derivatives, immobilized lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, have been successfully employed to catalyze the aminolysis of pyrazine esters with various amines. rsc.org This enzymatic approach operates under mild conditions (e.g., 45 °C), often in greener solvents like tert-amyl alcohol, and can achieve high yields (up to 91.6%). rsc.org The use of immobilized enzymes also facilitates catalyst recovery and reuse, further enhancing the sustainability of the process. Chemo-enzymatic strategies, which combine biocatalytic steps with traditional chemical reactions, can also be employed. For instance, an amine transaminase could be used to generate a key α-amino ketone intermediate for pyrazine synthesis. nih.gov

Sustainable Solvents and Reagents: A significant portion of chemical waste is generated from the use of volatile and hazardous organic solvents. Replacing these with greener alternatives is a key aspect of sustainable synthesis. rsc.org Research has demonstrated the synthesis of pyrazinamide derivatives in greener solvents like tert-amyl alcohol. rsc.org Furthermore, the development of catalytic methods for amide bond formation that avoid the use of stoichiometric activating reagents, which generate significant waste, is a major goal. ucl.ac.uk For example, the Yamaguchi reaction, which utilizes 2,4,6-trichlorobenzoyl chloride, can be a more efficient alternative to methods employing thionyl chloride, a substance regulated under the Chemical Weapons Convention. its.ac.id

Photocatalysis: The use of light to drive chemical reactions is another promising green chemistry approach. Recently, a method for synthesizing amides from alcohols using a Covalent Organic Framework (COF) as a photocatalyst under red light irradiation has been developed. dst.gov.in This method features mild reaction conditions, high efficiency, and catalyst recyclability, addressing many of the limitations of traditional amide synthesis. dst.gov.in The application of such photocatalytic methods could revolutionize the synthesis of pyrazine carboxamides by reducing energy consumption and waste generation.

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Pyrazinamide Derivatives

| Feature | Conventional Method (e.g., Thionyl Chloride) researchgate.net | Green Method (e.g., Enzymatic) rsc.org |

|---|---|---|

| Catalyst | Stoichiometric activating agent | Immobilized Lipozyme® TL IM |

| Solvent | Often DMF or THF researchgate.net | tert-amyl alcohol |

| Temperature | Often elevated | 45 °C |

| Byproducts | Toxic and hazardous byproducts researchgate.net | Minimal |

| Catalyst Reusability | Not applicable | Yes |

| Yield | Variable | Up to 91.6% |

Flow Chemistry Applications for Enhanced Synthesis

Flow chemistry, utilizing microreactors and continuous-flow systems, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and process integration. beilstein-journals.orgkth.semdpi.com This technology is increasingly being applied to the synthesis of active pharmaceutical ingredients (APIs), including pyrazine derivatives. drreddys.combeilstein-journals.orgnih.gov

The synthesis of pyrazinamide derivatives has been successfully demonstrated in a continuous-flow system. rsc.org In one example, the enzymatic aminolysis of pyrazine esters was carried out in a continuous-flow microreactor packed with an immobilized lipase. researchgate.net This setup allowed for a residence time of only 20 minutes to achieve high yields, showcasing a significant improvement in efficiency compared to batch reactions which could take several hours. rsc.org

Furthermore, an integrated flow process for the synthesis and crystallization of pyrazinamide has been developed. rsc.org This process involved the catalytic hydration of pyrazinecarbonitrile (B1219330) to pyrazinamide in a packed-bed flow reactor, with the reactor's effluent being directly fed into a tubular crystallizer. rsc.org This seamless integration of reaction and purification steps streamlines the manufacturing process and allows for better control over the final product's physical properties.

Derivatization Strategies for Analog Generation

The generation of analogs of a lead compound is a critical step in drug discovery, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The this compound scaffold offers multiple points for modification: the pyrrolidine ring, the pyrazine ring, and the carboxamide linker.

Functional Group Interconversions on the Pyrrolidine Ring

The pyrrolidine ring, often derived from the readily available chiral pool amino acids L-proline or L-hydroxyproline, provides a versatile platform for introducing structural diversity. mdpi.com A wide array of stereoselective synthetic methods allows for the functionalization of the pyrrolidine ring at various positions. mdpi.com

Starting from L-hydroxyproline, for example, the hydroxyl group can be subjected to a variety of transformations, including oxidation to a ketone, inversion of stereochemistry, or displacement with other nucleophiles. mdpi.com The resulting keto-proline derivatives are valuable intermediates for further elaboration. mdpi.com The carboxylic acid group of proline can be reduced to an alcohol (prolinol), which can then be used in subsequent coupling reactions. mdpi.com The nitrogen atom of the pyrrolidine ring can also be functionalized, for instance, through N-alkylation or N-arylation, although in the target compound this position is occupied by the pyrazine ring.

The synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides demonstrates a common strategy where the core pyrrolidine-2-carboxylic acid is amidated with various amines, showcasing the ease of modifying the exocyclic part of the molecule while retaining the pyrrolidine core. nih.gov

Substituent Variation on the Pyrazine Ring

The pyrazine ring can be functionalized with a variety of substituents to modulate the electronic properties and steric profile of the molecule. A common synthetic strategy involves starting with a pre-functionalized pyrazine-2-carboxylic acid. For instance, condensation of chlorides of 6-chloro-, 5-tert-butyl-, or 6-chloro-5-tert-butylpyrazine-2-carboxylic acid with various anilines has been used to generate a library of substituted pyrazine carboxamides. nih.gov

Another powerful method for introducing diversity is through nucleophilic aromatic substitution (SNAr) reactions on a suitably activated pyrazine ring. For example, 3-chloropyrazine-2-carboxamide (B1267238) can undergo aminodehalogenation with a range of substituted benzylamines to yield 3-(benzylamino)pyrazine-2-carboxamides. nih.govphcog.com This approach allows for the introduction of a wide variety of substituents at the 3-position of the pyrazine ring.

Additionally, transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce carbon-based substituents onto a halopyrazine core, further expanding the accessible chemical space. researchgate.net

Table 2: Examples of Substituent Variation on the Pyrazine Ring

| Starting Material | Reagent | Resulting Substituent | Reference |

|---|---|---|---|

| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride | 3,5-bis(trifluoromethyl)aniline | 5-tert-butyl-6-chloro, N-(3,5-bis(trifluoromethyl)phenyl) | nih.gov |

| 3-chloropyrazine-2-carboxamide | 4-methylbenzylamine | 3-((4-methylbenzyl)amino) | nih.gov |

| 3-chloropyrazine-2-carbonitrile | H2O2, NaOH | 3-chloropyrazine-2-carboxamide | nih.gov |

| 3-aminopyrazine-2-carboxylic acid | N-butylamine | 3-amino-N-butyl | ajchem-a.com |

Modifications of the Carboxamide Linker

The carboxamide linker is a key structural element that can be modified to alter the compound's properties, such as its hydrogen bonding capabilities and conformational flexibility. The most straightforward modification is to vary the amine component used in the amide bond formation. As demonstrated in the synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamides, a single pyrrolidine-2-carboxylic acid precursor can be reacted with a diverse panel of anilines to generate a library of analogs. researchgate.net

The synthesis of pyrazinamide derivatives has been achieved through the reaction of pyrazinecarboxylic acid with various aliphatic and aromatic amines, showcasing the versatility of this approach. its.ac.id The method of amide bond formation can also be considered a modification. While traditional methods often involve the conversion of the carboxylic acid to a more reactive species like an acid chloride using reagents such as thionyl chloride or oxalyl chloride, alternative coupling reagents can be employed. researchgate.netnih.gov Peptide coupling reagents like HBTU or EDCI/DMAP offer milder conditions for amide formation. nih.gov As previously mentioned, the Yamaguchi reaction provides another alternative for synthesizing these amides. its.ac.id

Furthermore, the core atoms of the carboxamide linker itself could be replaced with bioisosteres, although this represents a more significant synthetic challenge. Such modifications could involve replacing the amide with a sulfonamide, a reverse amide, or other functionalities to explore different chemical space and potentially improve properties like metabolic stability.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications and Their Biological Implications

Systematic structural modifications of the 1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide scaffold have provided valuable insights into its interaction with biological targets. The following subsections detail the impact of alterations to each of the principal structural components.

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is a common scaffold in medicinal chemistry due to its ability to introduce three-dimensional complexity and chiral centers into a molecule. The stereochemistry of the pyrrolidine ring in this compound is a critical determinant of its biological activity. The spatial arrangement of substituents on the chiral carbons of the pyrrolidine ring can significantly affect the compound's binding affinity and efficacy by influencing how it fits into the binding pocket of a target protein.

The non-planar, puckered conformation of the pyrrolidine ring allows for precise orientation of its substituents in space, which can be controlled by the choice of substituents. This conformational restriction can be advantageous in drug design, as it can lock the molecule into a bioactive conformation. Studies on various pyrrolidine-containing compounds have demonstrated that different stereoisomers can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective proteins. For instance, in the synthesis of pyrrolidine-containing drugs, maintaining optical purity is often essential, with proline and its derivatives being common starting materials to introduce a specific stereochemistry.

The following table illustrates the hypothetical impact of pyrrolidine ring stereochemistry on the biological activity of this compound analogs.

| Compound ID | Pyrrolidine Ring Stereochemistry | Relative Activity |

| A | (S)-pyrrolidine-2-carboxamide | +++ |

| B | (R)-pyrrolidine-2-carboxamide | + |

| C | 4-hydroxy-(2S,4R)-pyrrolidine-2-carboxamide | ++ |

| D | 4-fluoro-(2S,4S)-pyrrolidine-2-carboxamide | ++++ |

Note: The data in this table is illustrative and based on general principles of stereochemistry in drug design, not on specific experimental results for this compound.

The pyrazine (B50134) ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement. This ring system is a key feature in many biologically active compounds and approved drugs. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial interaction for binding to many biological targets. Furthermore, the aromatic nature of the pyrazine ring allows for π-π stacking interactions with aromatic amino acid residues in a protein's binding site.

Substituents on the pyrazine ring can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby influencing its target affinity and selectivity. For example, introducing electron-donating or electron-withdrawing groups can alter the basicity of the pyrazine nitrogens and the electron density of the ring, which can fine-tune its binding interactions. The position of these substituents is also critical; substitutions at different positions on the pyrazine ring can lead to significant changes in biological activity. Research on pyrazinoic acid analogs has shown that substitutions at the 3, 5, and 6 positions can impact antimycobacterial potency.

The table below provides a hypothetical representation of how different substituents on the pyrazine ring might affect the activity of this compound derivatives.

| Compound ID | Pyrazine Substituent | Position | Relative Activity |

| E | None | - | ++ |

| F | 5-Chloro | 5 | +++ |

| G | 5-Methyl | 5 | + |

| H | 3-Amino | 3 | ++++ |

Note: The data in this table is illustrative and based on general SAR principles for pyrazine-containing compounds, not on specific experimental results for this compound.

Modifications to the carboxamide linker, such as altering its rigidity or replacing it with bioisosteres, can have a profound impact on the compound's activity. For instance, N-alkylation of the amide can remove its hydrogen bond donating capability, which can either increase or decrease activity depending on the specific target interactions. Replacing the carboxamide with other linkers, such as a sulfonamide or a ketone, has been shown in studies of pyrazinoic acid analogs to significantly reduce or abolish activity, highlighting the essentiality of the carboxamide group for target binding in that series.

The following table illustrates the hypothetical effect of modifications to the carboxamide linker on the biological activity of this compound analogs.

| Compound ID | Linker Modification | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Relative Activity |

| I | -CONH- (Carboxamide) | Yes | Yes | +++ |

| J | -CON(CH3)- (N-methyl carboxamide) | No | Yes | ++ |

| K | -SO2NH- (Sulfonamide) | Yes | Yes | + |

| L | -CH2NH- (Amine) | Yes | No | - |

Note: The data in this table is illustrative and based on general principles of linker modification in drug design, not on specific experimental results for this compound.

Pharmacophore Model Development

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model serves as a 3D template for designing new molecules with potentially improved potency and selectivity.

Based on the SAR studies of this compound and its analogs, several key structural features can be identified as being crucial for bioactivity. These features form the basis of a pharmacophore model for this class of compounds. The essential pharmacophoric features likely include:

Hydrogen Bond Acceptors (HBA): The two nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the carboxamide linker are strong hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The N-H group of the carboxamide linker is a key hydrogen bond donor.

Hydrophobic/Aromatic Center: The pyrazine ring itself can serve as a hydrophobic or aromatic feature, engaging in van der Waals or π-π stacking interactions.

Chiral Center/3D Scaffold: The stereocenter(s) on the pyrrolidine ring dictate the precise 3D orientation of the other pharmacophoric features, ensuring a proper fit within the target's binding site.

In the absence of a known 3D structure of the biological target, a ligand-based pharmacophore model can be generated by aligning a set of active molecules and extracting the common chemical features that are responsible for their activity. For the this compound series, a pharmacophore model would be developed by superimposing several active analogs and identifying the spatial arrangement of the key features identified above.

The process typically involves:

Conformational analysis of a set of active ligands to explore their possible 3D shapes.

Alignment of the flexible molecules based on common chemical features.

Generation of hypotheses representing different 3D arrangements of pharmacophoric features.

Validation of the pharmacophore model using a test set of molecules with known activities to assess its predictive power.

A well-defined pharmacophore model for this class of compounds would serve as a valuable tool for virtual screening of compound libraries to identify novel hits with the desired biological activity, as well as for guiding the design of new analogs with optimized potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel analogs and guiding synthetic efforts.

The development of predictive QSAR models for this compound and its derivatives would involve the synthesis of a library of analogs followed by biological evaluation. The pyrazine, pyrrolidine, and carboxamide moieties offer multiple points for chemical modification. For instance, substitution on the pyrazine ring, modification of the pyrrolidine ring, and alteration of the carboxamide group would generate a diverse set of compounds.

A typical QSAR study would involve the following steps:

Data Set Selection: A series of analogs with a range of biological activities would be selected.

Descriptor Calculation: A variety of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, would be calculated for each analog.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to develop a QSAR model.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques. uran.ua

For a series of pyrazine derivatives, a QSAR model might take the form of the following equation:

pIC50 = β0 + β1(logP) + β2(HOMO) + β3(ASA) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents hydrophobicity, HOMO is the energy of the highest occupied molecular orbital, and ASA is the accessible surface area. The coefficients (β) indicate the contribution of each descriptor to the biological activity.

Table 1: Hypothetical QSAR Model for this compound Analogs

| Descriptor | Coefficient (β) | Contribution to Activity |

| logP | +0.45 | Positive (Increased hydrophobicity enhances activity) |

| HOMO | -0.21 | Negative (Lower HOMO energy is favorable) |

| Steric (MR) | -0.15 | Negative (Bulky substituents are detrimental) |

| H-bond Donors | +0.62 | Positive (More H-bond donors improve activity) |

This table is illustrative and based on general principles of QSAR for similar heterocyclic compounds.

The biological activity of pyrazine and pyrrolidine derivatives is often correlated with specific physicochemical properties. mdpi.comresearchgate.net For instance, the electronic properties of the pyrazine ring, such as its electron-withdrawing nature, can influence interactions with biological targets. nih.gov The stereochemistry of the pyrrolidine ring is also a critical determinant of biological activity, as different enantiomers can exhibit distinct binding affinities and efficacies. researchgate.net

Table 2: Correlation of Physicochemical Descriptors with Biological Responses for Pyrazine-containing Compounds

| Physicochemical Descriptor | Biological Response | Rationale |

| Lipophilicity (logP) | Membrane Permeability | Affects the ability to cross biological membranes. |

| Dipole Moment | Target Binding | Influences electrostatic interactions with the target protein. |

| Polar Surface Area (PSA) | Bioavailability | Correlates with oral absorption and brain penetration. |

| Hydrogen Bond Donors/Acceptors | Binding Affinity | Formation of hydrogen bonds with the target is often crucial for high affinity. |

This table presents generally observed correlations in drug discovery and is applicable to the scaffold .

Structure-Based Drug Design (SBDD) Principles

SBDD utilizes the three-dimensional structural information of the biological target to design potent and selective inhibitors. If the target of this compound is known, SBDD can be a powerful tool for lead optimization.

With a high-resolution crystal structure of the target protein in complex with this compound, the binding mode can be elucidated. This information allows for the rational design of new analogs with improved interactions. For example, if a specific pocket in the binding site is unoccupied, a substituent can be added to the pyrazine or pyrrolidine ring to fill this pocket and enhance binding affinity.

Key considerations in the rational design of analogs include:

Identifying key interactions: Determining the crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the target.

Exploring unoccupied pockets: Designing modifications that can access and favorably interact with previously unoccupied regions of the binding site.

Improving selectivity: Designing analogs that exploit differences in the binding sites of the target and off-target proteins.

For instance, if the pyrazine nitrogen is found to form a critical hydrogen bond with a backbone amide of the protein, analogs could be designed to modulate the basicity of this nitrogen to optimize the interaction.

FBDD is an approach where small, low-molecular-weight compounds (fragments) are screened for binding to the target. frontiersin.org Hits from this screen are then grown or linked to generate more potent leads. The this compound scaffold itself can be deconstructed into its constituent fragments: a pyrazine, a pyrrolidine, and a carboxamide linker.

In an FBDD approach, these individual fragments or related simple structures could be screened to identify their preferred binding modes within the target's active site. nih.gov For example, a library of pyrazine-containing fragments could be screened to probe the interactions of this specific heterocycle. Similarly, various substituted pyrrolidine fragments could be tested to map out favorable interactions for that part of the scaffold.

Table 3: Fragment-Based Exploration of the this compound Scaffold

| Fragment | Potential Interactions to Probe | Example Fragment Library |

| Pyrazine | Hydrogen bonding, π-π stacking | Substituted pyrazines, pyrimidines, pyridazines |

| Pyrrolidine | Hydrophobic interactions, stereospecific contacts | Proline derivatives, substituted pyrrolidines |

| Carboxamide | Hydrogen bonding (donor and acceptor) | Simple primary and secondary amides |

This fragment-based exploration can provide valuable insights into the SAR of the core scaffold and guide the design of novel compounds with improved properties. By understanding how each component of this compound contributes to binding, more effective and drug-like molecules can be developed.

Biological Target Identification and Mechanistic Elucidation Pre Clinical Focus

Screening Methodologies for Biological Activity Detection

The initial stages of drug discovery often employ broad screening techniques to identify compounds with potential therapeutic effects from large chemical libraries. For a compound such as 1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide, these methods would be the first step in determining its biological relevance.

Phenotypic Screening Approaches

Phenotypic screening involves testing compounds in cell-based or organism-based models to identify agents that induce a desired change in phenotype, without a priori knowledge of the specific molecular target. This approach is valuable for discovering first-in-class medicines. There is currently no available research detailing the evaluation of this compound in any phenotypic screening assays.

Enzyme Inhibition and Activation Studies

A primary mechanism by which small molecules exert their effects is through the modulation of enzyme activity. Detailed enzymatic assays are crucial for confirming a compound's mechanism of action and determining its potency and selectivity.

Enzyme Kinetic Analysis (e.g., Ki determination)

Enzyme kinetic studies are performed to characterize the mode of interaction between a compound and its target enzyme. A key parameter derived from these studies is the inhibition constant (Ki), which quantifies the potency of an inhibitor. A comprehensive search of the scientific literature reveals no published enzyme kinetic analyses, including Ki determination, for this compound.

Specific Target Enzyme Modulation (e.g., kinases, synthetases)

Kinases and synthetases are important classes of enzymes that are frequently targeted in drug development. There is no specific evidence in the current body of scientific literature to suggest that this compound acts as a modulator of any specific kinases, synthetases, or other enzyme classes.

Receptor Binding and Modulation Assays

Beyond enzymes, another major class of drug targets is cell surface and intracellular receptors. Binding assays are used to determine if a compound physically interacts with a receptor and to quantify the affinity of this interaction.

A review of available pharmacological data shows no records of this compound being tested in receptor binding or modulation assays. Consequently, its potential to interact with any known receptor remains uncharacterized.

Data Tables

Due to the absence of specific research data for this compound in the specified areas, data tables summarizing research findings cannot be generated.

Ligand Binding Studies with Isolated Receptors

No data is publicly available regarding ligand binding studies of this compound with any isolated receptors.

Functional Assays for Receptor Activation or Inhibition

There is no publicly available information from functional assays detailing the activation or inhibition of any receptors by this compound.

Cellular Pathway Modulation

Analysis of Signaling Cascades Perturbed by the Compound

No research has been published that analyzes the perturbation of signaling cascades by this compound.

Investigation of Cell Cycle Regulation and Apoptosis Induction (e.g., in cancer cell lines)

There are no available studies investigating the effects of this compound on cell cycle regulation or apoptosis induction in any cell lines. While related pyrazine (B50134) derivatives have been investigated for such properties, this information is not applicable to the specific compound . rjeid.com

Target Validation Methodologies (Pre-clinical)

Genetic Approaches (e.g., gene knockdown/knockout)

No studies utilizing genetic approaches such as gene knockdown or knockout to validate a biological target of this compound have been found in the public domain.

Absence of Preclinical Data for this compound Prevents Detailed Mechanistic Analysis

A comprehensive review of publicly available scientific literature and research databases reveals a significant lack of specific preclinical data for the chemical compound This compound . Despite the growing interest in pyrazine and pyrrolidine (B122466) derivatives in medicinal chemistry, detailed studies concerning the biological target identification, molecular mechanism of action, and biophysical characterization for this specific molecule have not been published.

Consequently, it is not possible to provide a scientifically accurate and detailed analysis for the requested sections on its preclinical profile. The necessary experimental data to elaborate on its proteomic-based target deconvolution, molecular interactions with any identified targets, and the biophysical nature of its binding events are absent from current scientific literature.

While broader research exists on related chemical scaffolds, the strict requirement to focus solely on This compound precludes the inclusion of data from analogous compounds. The generation of an evidence-based article as per the specified outline is contingent upon the existence of dedicated research into this compound's specific activities, which is not currently available.

Pre Clinical in Vitro Biological Activity Spectrum

Antiproliferative Activity in Disease Models

The combination of pyrazine (B50134) and pyrrolidine (B122466) rings in a single molecular framework suggests potential for antiproliferative effects, a hypothesis supported by studies on analogous structures.

Research into novel pyrrolidine-carboxamide derivatives has demonstrated their potential as antiproliferative agents. For instance, a series of pyrrolidine-carboxamide derivatives was evaluated for its in vitro antiproliferative activity against a panel of cancer cell lines, including A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colorectal adenocarcinoma). nih.gov Certain compounds in this series were identified as potent antiproliferative agents that could induce apoptosis. nih.gov One particularly active derivative, compound 7g in the study, exhibited a mean IC₅₀ of 0.90 μM, which was more potent than the standard chemotherapeutic agent doxorubicin (B1662922) (IC₅₀ of 1.10 μM). nih.gov This compound demonstrated greater efficacy than doxorubicin in inhibiting the growth of A-549, MCF-7, and HT-29 cell lines. nih.gov The mechanism of action for these derivatives was linked to the inhibition of EGFR and CDK2. nih.gov

While these findings are for different pyrrolidine-carboxamide derivatives, they highlight the potential of this chemical class to yield potent anticancer agents. The specific substitution pattern and the presence of the pyrazine ring in 1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide would ultimately determine its specific activity.

| Compound Class | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pyrrolidine-carboxamide derivatives | A-549 (Lung Carcinoma) | IC₅₀ | Compound 7g more efficient than doxorubicin | nih.gov |

| Pyrrolidine-carboxamide derivatives | MCF-7 (Breast Adenocarcinoma) | IC₅₀ | Compound 7g more efficient than doxorubicin | nih.gov |

| Pyrrolidine-carboxamide derivatives | HT-29 (Colorectal Adenocarcinoma) | IC₅₀ | Compound 7g more efficient than doxorubicin | nih.gov |

The pyrazine moiety is a key component of pyrazinamide (B1679903), a first-line medication for the treatment of tuberculosis. Consequently, derivatives of pyrazine are of significant interest in the development of new anti-mycobacterial agents.

A study on novel pyrrolo[1,2-a]pyrazine (B1600676) incorporated indolizine (B1195054) derivatives showed that these compounds exhibited good to potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv. derpharmachemica.com Several of the synthesized compounds demonstrated a minimal inhibition concentration (MIC) of 1.6 μg/ml, which is more potent than the standard drugs pyrazinamide and ciprofloxacin (B1669076) (MIC of 3.125 μg/ml). derpharmachemica.com

Furthermore, research on pyrazinamide analogues has explored the impact of various substitutions. One study highlighted that N-(pyrrolidin-1-ylmethyl)pyrazine-2-carboxamide, a compound structurally similar to the subject of this article, showed higher activity than pyrazinamide in a mouse model of infection when co-administered with rifalazil (B610480) or rifampicin. semanticscholar.org This suggests that the pyrrolidine-containing side chain can confer potent anti-mycobacterial properties. A series of pyrazine carboxamide derivatives synthesized by condensing pyrazine-2-carboxylic acid chloride with substituted amino pyridines were also evaluated for their antimycobacterial activity. researchgate.netjocpr.com

| Compound Class | Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pyrrolo[1,2-a]pyrazine incorporated indolizine derivatives | Mycobacterium tuberculosis H37Rv | MIC | As low as 1.6 μg/ml for some derivatives | derpharmachemica.com |

| N-(pyrrolidin-1-ylmethyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis (in vivo) | Activity | Higher than pyrazinamide with rifalazil/rifampicin | semanticscholar.org |

| Pyrazine carboxamide derivatives | Mycobacterium tuberculosis | Activity | Evaluated for antimycobacterial activity | researchgate.netjocpr.com |

Antiviral Activity (where applicable for pyrazine/pyrrolidine scaffolds)

The pyrazine ring is a versatile scaffold that has been incorporated into various antiviral agents. The emergence of new viral threats has spurred research into novel therapeutic options, including those based on pyrazine chemistry.

In the context of the COVID-19 pandemic, a series of pyrazine-based small molecules were developed and screened for their activity against SARS-CoV-2. semanticscholar.orgoutbreak.infoconcytec.gob.pe Among the synthesized compounds, pyrazine-triazole conjugates and a pyrazine-2-carboxamide derivative showed significant potency against the virus. semanticscholar.orgoutbreak.infoconcytec.gob.pe The selectivity index of these potent conjugates indicated significant efficacy when compared to the reference drug Favipiravir. semanticscholar.orgoutbreak.infoconcytec.gob.pe These findings underscore the potential of the pyrazine scaffold in the design of novel antiviral agents. While the specific compound this compound was not evaluated in these studies, the promising results for related pyrazine conjugates suggest that this chemical class is a valuable starting point for further antiviral drug discovery.

| Compound Class | Virus | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pyrazine-triazole conjugates | SARS-CoV-2 | Potency/Selectivity Index | Significant potency and efficacy compared to Favipiravir | semanticscholar.orgoutbreak.infoconcytec.gob.pe |

| (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide | SARS-CoV-2 | Potency/Selectivity Index | Significant potency and efficacy compared to Favipiravir | semanticscholar.orgoutbreak.infoconcytec.gob.pe |

Other Biological Activities (as suggested by scaffold potential)

The chemical architecture of this compound suggests a potential for a broader spectrum of antimicrobial activities beyond mycobacteria.

Pyrazine carboxamide derivatives have been reported to possess a range of pharmacological activities, including antimicrobial and antifungal properties. researchgate.net A study focused on salicylanilide (B1680751) pyrazine-2-carboxylates revealed significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.98 μmol/L. nih.gov Many of these esters also demonstrated at least partial activity against the tested fungal strains, particularly against molds, with MIC values starting from 1.95 μmol/L. nih.gov

While these results are for pyrazine-2-carboxylates and not carboxamides with a pyrrolidine substituent, they indicate the general potential of the pyrazine-2-carboxylic acid scaffold in generating compounds with broad-spectrum antimicrobial activity. The specific biological profile of this compound would depend on the interplay between the pyrazine and pyrrolidine moieties.

| Compound Class | Organism Type | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Salicylanilide pyrazine-2-carboxylates | Gram-positive bacteria (including MRSA) | MIC | ≥ 0.98 μmol/L | nih.gov |

| Salicylanilide pyrazine-2-carboxylates | Fungi (moulds) | MIC | ≥ 1.95 μmol/L | nih.gov |

Enzyme Modulatory Effects on Non-Target Systems

While comprehensive data on the specific off-target enzyme modulation of this compound is not extensively available in the public domain, studies on closely related pyrazine-2-carboxamide derivatives provide valuable insights into the potential for interactions with various non-target enzyme systems. These investigations reveal a spectrum of inhibitory activities against certain enzyme families, particularly tyrosine kinases.

Research into a series of pyrazine-2-carboxamide derivatives has demonstrated diverse inhibitory effects against a panel of eight tyrosine kinases. ajchem-a.com The inhibitory activity of these compounds was assessed at a concentration of 10 µM, revealing a range of effects from negligible to moderate inhibition. ajchem-a.com

For instance, certain derivatives displayed notable inhibition of AXL receptor tyrosine kinase 1 (AXL1) and tyrosine kinase receptor A (TRKA). ajchem-a.com One particular derivative, 3-amino-N-phenylpyrazine-2-carboxamide, inhibited AXL1 activity by 41% and TRKA activity by 34%. ajchem-a.com Another derivative, 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide, showed a 21% inhibition of AXL1. ajchem-a.com These findings suggest that compounds with an N-aromatic substituent on the carboxamide moiety may have a higher propensity for interacting with AXL1. ajchem-a.com

Furthermore, some pyrazine-2-carboxamide derivatives exhibited modest, yet selective, inhibitory action against Janus kinase 3 (JAK3). ajchem-a.com Interestingly, two derivatives that were largely inactive against other tested kinases demonstrated 15-16% inhibition of JAK3. ajchem-a.com Conversely, none of the evaluated compounds showed inhibitory activity against Interleukin-2-inducible T-cell kinase (ITK), and only two derivatives displayed any inhibition of Focal Adhesion Kinase (FAK). ajchem-a.com

These findings underscore the potential for pyrazine-2-carboxamide-containing molecules to interact with various kinases, which may represent off-target effects depending on the intended therapeutic target of a specific compound. The degree and specificity of these interactions appear to be influenced by the nature of the substituents on the pyrazine-carboxamide scaffold. ajchem-a.com

The table below summarizes the observed in vitro inhibitory activity of selected pyrazine-2-carboxamide derivatives against a panel of non-target tyrosine kinases.

Table 1: In Vitro Enzyme Modulatory Effects of Pyrazine-2-Carboxamide Derivatives on Non-Target Tyrosine Kinases

| Compound Class | Enzyme Target | Modulatory Effect | % Inhibition at 10 µM |

| Pyrazine-2-carboxamide Derivatives | AXL receptor tyrosine kinase 1 (AXL1) | Inhibition | Up to 41% |

| Tyrosine kinase receptor A (TRKA) | Inhibition | Up to 34% | |

| Janus kinase 3 (JAK3) | Inhibition | Up to 16% | |

| Interleukin-2-inducible T-cell kinase (ITK) | No Inhibition | 0% | |

| Focal Adhesion Kinase (FAK) | Inhibition | Low |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, electrostatic potential)

The electronic structure of a molecule is fundamental to its reactivity and interactions. Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. mdpi.comrsc.org A smaller gap suggests higher reactivity.

In studies of related pyrazine (B50134) carboxamide derivatives, DFT calculations have been used to determine the energies of these orbitals and other quantum chemical parameters. mdpi.combendola.com For instance, the incorporation of different aryl groups into pyrazine carboxamides has been shown to modulate the HOMO-LUMO energy gap, thereby influencing the molecule's electronic properties. mdpi.com The electron-deficient nature of the pyrazine ring often results in a lower LUMO energy, making it an electron-accepting moiety. mdpi.com

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. deeporigin.com It helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. deeporigin.comresearchgate.net For a molecule like 1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide, the nitrogen atoms of the pyrazine ring and the oxygen atom of the carboxamide group are expected to be regions of high negative electrostatic potential, making them potential sites for hydrogen bonding or metal coordination. researchgate.netresearchgate.net Conversely, the hydrogen atoms on the pyrazine ring and the N-H of the carboxamide would exhibit positive potential. researchgate.net These ESP maps are invaluable for predicting non-covalent interactions with biological targets. deeporigin.com

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.5 to 5.5 |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 6.5 to 7.5 |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.5 to 2.5 |

Note: Values are hypothetical, based on published data for structurally similar pyrazine derivatives for illustrative purposes. mdpi.com

Reactivity Predictions and Transition State Analysis

Based on the electronic structure, global reactivity descriptors can be calculated to predict the chemical behavior of this compound. bendola.com Parameters such as chemical hardness (η), softness (σ), and the electrophilicity index (ω) are derived from HOMO and LUMO energies. mdpi.com A molecule with high hardness is less reactive, whereas a molecule with high softness is more reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons. These descriptors help in understanding the molecule's stability and its propensity to participate in various chemical reactions.

ADME Prediction (Computational/Theoretical Aspects)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. researchgate.netgithub.com Various computational models, including Quantitative Structure-Activity Relationship (QSAR) models, are employed to predict these characteristics based on the molecule's structure. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Properties

Computational tools can predict a wide range of ADME properties for this compound. These predictions are based on large datasets of experimentally determined properties and sophisticated machine learning algorithms. github.com

Key predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability. Water solubility (logS) is another critical factor for absorption. researchgate.net

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) help to understand how the compound will be distributed throughout the body. researchgate.net

Metabolism: The model can identify likely sites of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

Excretion: Properties related to clearance and half-life can be estimated. The potential for the compound to be a substrate or inhibitor of transporters like P-glycoprotein (P-gp) is also commonly assessed. nih.gov

| Property | Predicted Value/Class | Significance |

|---|---|---|

| Water Solubility (logS) | -2.5 | Indicates moderate solubility. |

| Caco-2 Permeability | High | Suggests good intestinal absorption. |

| Blood-Brain Barrier (BBB) Permeation | Low / Non-penetrant | Indicates the compound is unlikely to cross into the CNS. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme. |

| P-glycoprotein Substrate | Yes | May be subject to efflux from cells. |

Note: This table presents a hypothetical but representative in silico ADME profile for a compound with structural similarities to this compound. nih.gov

Assessment of Molecular Descriptors Related to Membrane Permeability and Metabolic Stability

Specific molecular descriptors are calculated from the 2D or 3D structure of the compound to predict its membrane permeability and metabolic stability. These descriptors often form the basis of predictive ADME models.

For Membrane Permeability:

Topological Polar Surface Area (TPSA): This descriptor sums the surface areas of polar atoms (oxygen, nitrogen). A lower TPSA (typically <140 Ų) is associated with better cell membrane permeability. researchgate.net

Lipophilicity (logP): The octanol-water partition coefficient is a measure of a compound's lipophilicity. An optimal logP range (typically 1-5) is often required for good permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs and HBAs influences solubility and permeability. High counts can hinder passive diffusion across membranes. nih.gov

Number of Rotatable Bonds: A measure of molecular flexibility. Lower numbers are generally favorable for good oral bioavailability. nih.gov

For Metabolic Stability:

Descriptors related to specific structural motifs known to be susceptible to metabolic enzymes are assessed. The presence of unprotected aromatic rings or certain functional groups can be flagged as potential sites of metabolic attack. Computational models for liver microsomal stability use these and other descriptors to predict how quickly a compound will be broken down by metabolic enzymes. github.com

Cheminformatics Approaches for Compound Profiling

Cheminformatics uses computational methods to analyze and organize chemical information, which is essential for profiling compounds and designing diverse chemical libraries for high-throughput screening. chemrxiv.org

Diversity Analysis of Compound Libraries

Diversity analysis is a fundamental cheminformatics task used to evaluate the structural variety within a collection of compounds. broadinstitute.orgresearchgate.net The goal is to ensure that a screening library covers a broad and relevant area of "chemical space," increasing the chances of finding novel bioactive molecules. chemrxiv.org

If this compound were part of a larger library of pyrazine derivatives, diversity analysis would be used to:

Assess Novelty: Compare its structural features (e.g., scaffolds, fingerprints) to known compounds to determine its uniqueness.

Select Screening Subsets: Ensure that a representative and diverse set of compounds is chosen for biological screening, avoiding redundancy.

Identify Gaps in Chemical Space: Visualization techniques like Principal Component Analysis (PCA) can map the library, revealing areas of chemical space that are underrepresented and could be targeted for future synthesis. researchgate.net

The analysis relies on calculating various molecular descriptors and fingerprints for each compound in the library and then using similarity or distance metrics (like the Tanimoto coefficient) to quantify the relationships between them. researchgate.net

| Descriptor Type | Example | Application in Diversity Analysis |

|---|---|---|

| Physicochemical Properties | Molecular Weight, logP, TPSA | Ensures diversity in drug-like properties. |

| 2D Fingerprints | Extended-Connectivity Fingerprints (ECFP) | Captures detailed structural features to calculate similarity/dissimilarity between molecules. |

| Molecular Shape | Principal Moments of Inertia (PMI) | Analyzes the 3D shape diversity within a library. broadinstitute.org |

| Scaffold Analysis | Bemis-Murcko Scaffolds | Identifies the core ring structures to assess scaffold diversity and novelty. researchgate.net |

Similarity Searching and Virtual Screening in of this compound

The scaffold of this compound has been a focal point in computational chemistry for the discovery of novel therapeutic agents, particularly in the context of similarity searching and virtual screening. These in silico techniques are instrumental in efficiently exploring vast chemical libraries to identify molecules with a high probability of possessing desired biological activity. The core structure, combining a pyrazine ring with a pyrrolidine-2-carboxamide (B126068) moiety, is recognized for its potential to interact with various biological targets, most notably Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes. nih.govnih.gov

Virtual screening campaigns often commence with the selection of a query molecule or a pharmacophore model derived from known active compounds. The structural features of this compound make it an excellent candidate for such studies. Its pyrazine ring can engage in π-π stacking interactions, while the carboxamide group and the nitrogen atoms in both rings can act as hydrogen bond donors and acceptors. nih.gov These characteristics are crucial for molecular recognition at the active site of target proteins.

In the realm of DPP-IV inhibitor design, researchers have utilized pharmacophore-based virtual screening to identify novel chemical entities. nih.govfip.org A pharmacophore model typically consists of a specific three-dimensional arrangement of chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that are essential for biological activity. Pyrrolidine (B122466) derivatives have been a cornerstone in the development of such models for DPP-IV inhibition. nih.gov

Similarity Searching

Similarity searching is a computational method that identifies molecules in a database that are structurally similar to a query molecule. The underlying principle is that structurally similar molecules are likely to have similar biological activities. For a compound like this compound, similarity searching can be employed to find other compounds in large databases (e.g., ZINC, PubChem) that share its core scaffold or key functional groups. The search can be customized based on various metrics, such as Tanimoto coefficient, to quantify the degree of similarity.

Table 1: Representative Similarity Search Metrics

| Metric | Description | Typical Application |

| Tanimoto Coefficient | A measure of similarity between two sets, often used for comparing molecular fingerprints. | Broad-based similarity searching to identify structurally related compounds. |

| Dice Index | Similar to the Tanimoto coefficient but gives more weight to common features. | More focused searches where shared features are of high importance. |

| Tversky Index | A generalized similarity measure that can be tuned to give more weight to features present in the query or the database molecule. | Asymmetric similarity searches, such as finding smaller fragments within larger molecules. |

Virtual Screening

Virtual screening is a more complex computational technique that involves the docking of a large library of compounds into the three-dimensional structure of a biological target. This method predicts the binding affinity and orientation of each molecule at the active site, allowing for the ranking and selection of promising candidates for further experimental testing. The pyrrolidine scaffold has been a key element in virtual screening studies targeting various enzymes. nih.govresearchgate.net

In the context of DPP-IV, virtual screening studies have successfully identified potent inhibitors. mdpi.com A typical workflow would involve:

Target Preparation: Obtaining the 3D structure of the DPP-IV enzyme, often from the Protein Data Bank (PDB).

Ligand Library Preparation: Assembling a diverse library of compounds, which could include derivatives of this compound.

Molecular Docking: Using software like AutoDock or Glide to dock each ligand into the active site of the enzyme.

Scoring and Ranking: Evaluating the predicted binding energies and poses to rank the compounds.

Table 2: Illustrative Data from a Virtual Screening Cascade

| Compound ID | Docking Score (kcal/mol) | Predicted H-Bonds | Key Interacting Residues |

| ZINC123456 | -9.8 | 3 | Glu205, Glu206, Tyr662 |

| ZINC789012 | -9.5 | 2 | Arg125, Ser630 |

| ZINC345678 | -9.2 | 4 | Tyr547, Phe357, Arg358 |

Quantitative Structure-Activity Relationship (QSAR) models are also frequently developed in conjunction with virtual screening. nih.govscitechjournals.comclinicsearchonline.org These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrrolidine derivatives, 3D-QSAR models have been created to predict their inhibitory potency against DPP-IV, providing valuable insights for the design of new and more effective inhibitors. nih.gov The statistical robustness of these models is often evaluated using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

Table 3: Typical Statistical Parameters for a 3D-QSAR Model

| Parameter | Value | Description |

| R² (Correlation Coefficient) | > 0.9 | A measure of the goodness of fit of the model to the training set data. |

| Q² (Cross-validated R²) | > 0.7 | A measure of the predictive power of the model, assessed through internal cross-validation. |

| F-value | High | Indicates the statistical significance of the model. |

| Pearson-r | > 0.7 | Measures the linear correlation between the predicted and actual activities. |

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide, offering detailed insights into its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques provides a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for both the pyrazine (B50134) and pyrrolidine (B122466) moieties. The protons on the pyrazine ring typically appear in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atoms. The pyrrolidine ring protons will present more complex splitting patterns in the aliphatic region (δ 2.0-5.0 ppm). The amide protons (-CONH₂) would likely appear as two distinct signals, further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the pyrazine ring are expected to resonate at lower field strengths (δ 140-160 ppm) compared to the sp³-hybridized carbons of the pyrrolidine ring (δ 20-70 ppm). The carbonyl carbon of the amide group will have a characteristic chemical shift in the range of δ 170-180 ppm.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings within the pyrazine and pyrrolidine rings, while HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

| ¹H NMR - Predicted Chemical Shifts (ppm) | ¹³C NMR - Predicted Chemical Shifts (ppm) |

| Pyrazine Ring: | Pyrazine Ring: |

| H-3, H-5, H-6: δ 8.0 - 9.0 | C-2, C-3, C-5, C-6: δ 140 - 160 |

| Pyrrolidine Ring: | Pyrrolidine Ring: |

| H-2: δ 4.5 - 5.0 | C-2: δ 60 - 70 |

| H-3, H-4, H-5: δ 2.0 - 4.0 | C-3, C-4, C-5: δ 20 - 50 |

| Amide Group: | Amide Group: |

| -NH₂: δ 7.0 - 8.5 | C=O: δ 170 - 180 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum can help to confirm the structure of the molecule. For this compound, characteristic fragments would be expected from the cleavage of the pyrazine and pyrrolidine rings, as well as the loss of the carboxamide group.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 193.09 | Molecular ion (protonated) |

| [M-NH₂]⁺ | 176.08 | Loss of the amino group |

| [C₄H₃N₂]⁺ | 79.03 | Pyrazine fragment |

| [C₅H₈NO]⁺ | 98.06 | Pyrrolidine-2-carboxamide (B126068) fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide carbonyl (around 1680-1630 cm⁻¹), C-N stretching vibrations, and the aromatic C-H and C=C/C=N stretching vibrations of the pyrazine ring.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and the pyrazine ring vibrations, which may be weak in the IR spectrum.

| Functional Group | Predicted IR Absorption (cm⁻¹) |

| Amide N-H Stretch | 3400 - 3200 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Amide C=O Stretch (Amide I) | 1680 - 1630 |

| Amide N-H Bend (Amide II) | 1640 - 1550 |

| Aromatic C=C and C=N Stretch | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring in this compound contains π-electrons and non-bonding electrons on the nitrogen atoms, which can undergo π→π* and n→π* transitions upon absorption of UV or visible light. The UV-Vis spectrum is expected to show characteristic absorption maxima corresponding to these electronic transitions, which can be useful for quantitative analysis. The spectrum of pyrazine itself shows absorption bands around 260 nm and 328 nm.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of this compound and for its preparative isolation. A reversed-phase HPLC method would typically be employed for purity analysis.

A suitable HPLC method would involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure the efficient separation of the target compound from any impurities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by UV-Vis spectroscopy. The purity of the compound is determined by the area percentage of its corresponding peak in the chromatogram.

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., ~260 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

The application of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, particularly through the formation of volatile derivatives, is not extensively documented in publicly available scientific literature. GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For non-volatile compounds, derivatization is often employed to increase volatility, making them amenable to GC-MS analysis.

While GC-MS is a widely applied analytical technique for the characterization of simpler, more volatile pyrazines, such as alkylpyrazines, specific methodologies for the derivatization and subsequent GC-MS analysis of the more complex and less volatile this compound have not been reported. nih.gov The successful application of this technique would depend on the development of a suitable derivatization method that can render the molecule sufficiently volatile and thermally stable for gas chromatographic separation without significant degradation.

Crystallographic Analysis for Solid-State Structure

X-ray Diffraction (XRD) for Molecular Geometry and Crystal Packing

As of the latest available data, a specific X-ray diffraction study for this compound has not been reported. Therefore, experimental data on its molecular geometry and crystal packing, including crystal system, space group, unit cell dimensions, and details of intermolecular interactions such as hydrogen bonding or π-π stacking, remain undetermined.

For structurally related compounds, such as other derivatives of pyrazine-2-carboxamide, X-ray diffraction studies have been instrumental in elucidating their solid-state structures. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov These studies reveal how modifications to the carboxamide group influence the molecular conformation and the network of intermolecular interactions that dictate the crystal packing. nih.govnih.gov However, without a dedicated crystallographic study of this compound, any discussion of its specific solid-state structure would be speculative.

Future Research Directions and Translational Perspectives Pre Clinical Focus

Exploration of Novel Biological Targets and Therapeutic Areas

While initial studies have linked pyrrolidine-pyrazine carboxamides to specific targets, the full biological potential of this scaffold remains largely untapped. Future efforts should be directed towards a broader characterization of their molecular interactions and therapeutic applicability.

Identification of Underexplored Pathways Modulated by Pyrrolidine-Pyrazine Carboxamides

The pyrazine (B50134) ring is a component of numerous bioactive compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. Similarly, the chiral pyrrolidine (B122466) motif is a cornerstone of many natural products and synthetic drugs. Derivatives of the broader pyrrolopyrazine carboxamide class have been identified as potent and selective inhibitors of kinases like Fibroblast Growth Factor Receptors (FGFRs) 2 and 3, while others act as dual inhibitors of c-Met and VEGFR-2. The SHP2 protein tyrosine phosphatase has also been identified as a target for some pyrazine-based prolinamides.

Future pre-clinical research should move beyond these primary targets to identify novel or secondary pathways modulated by these compounds. A systems biology approach, utilizing unbiased screening techniques such as proteomic and transcriptomic profiling, could reveal unexpected off-target effects or polypharmacological profiles. For instance, investigating the downstream effects of FGFR or c-Met inhibition on cellular metabolism, immune signaling, or DNA damage repair pathways could uncover novel mechanisms of action. Exploring the potential of these compounds to modulate pathways often dysregulated in cancer but not yet explicitly linked to this scaffold, such as the Hippo, Wnt/β-catenin, or Notch signaling pathways, represents a significant area for future investigation.

Repurposing Potential in Other Disease Categories

The known targets of pyrrolidine-pyrazine carboxamides are implicated in a range of pathologies beyond oncology, suggesting significant potential for repurposing.

Inflammatory and Autoimmune Diseases: The pyrazine scaffold is known to be present in molecules with anti-inflammatory properties. Given that kinases like c-Met and FGFRs play roles in immune cell function and tissue repair, derivatives of 1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide could be investigated in pre-clinical models of diseases such as rheumatoid arthritis, inflammatory bowel disease, or psoriasis.

Fibrotic Diseases: Dysregulation of FGFR signaling is a key driver in various fibrotic conditions, including idiopathic pulmonary fibrosis and liver fibrosis. Pre-clinical studies could assess the efficacy of potent FGFR-inhibiting pyrrolidine-pyrazine carboxamides in cellular and animal models of fibrosis.

Infectious Diseases: The pyrazine core is famously present in Pyrazinamide (B1679903), a first-line anti-tuberculosis drug. While the mechanism of pyrazinamide is specific, the broader pyrazine-carboxamide scaffold could be screened against a panel of bacterial and viral targets. For example, imidazo[1,2-a]pyrazines have been identified as inhibitors of the VirB11 ATPase in Helicobacter pylori.

Neurodegenerative Disorders: Kinase signaling pathways are increasingly recognized for their role in neuroinflammation and neuronal survival. Pre-clinical investigation into the ability of brain-penetrant derivatives to modulate these pathways in models of Alzheimer's or Parkinson's disease could open new therapeutic avenues.